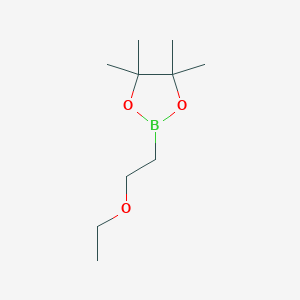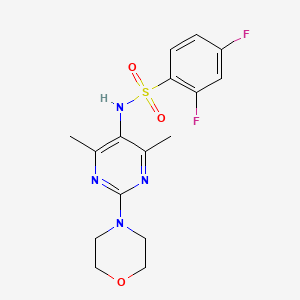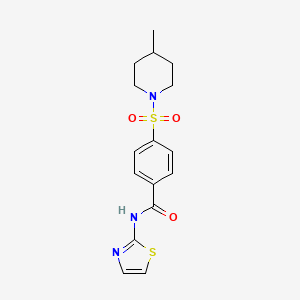
2-(4-hydroxyphenoxy)-N-methylacetamide
概要
説明
2-(4-hydroxyphenoxy)-N-methylacetamide, also known as GW501516, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and stamina.
科学的研究の応用
- Industrial Applications : m-Aryloxy phenols are used in plastics, adhesives, and coatings due to improved thermal stability and flame resistance .
- Intermediate : Researchers have used this compound as an intermediate in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment .
Synthetic Strategies and Complex m-Aryloxy Phenols
Drug Development
Polymer Chemistry
作用機序
Target of Action
The primary target of 2-(4-hydroxyphenoxy)-N-methylacetamide is the acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block for fatty acid synthesis .
Mode of Action
2-(4-hydroxyphenoxy)-N-methylacetamide interacts with its target, ACCase, by inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, which are essential components of cell membranes . The disruption in fatty acid synthesis leads to a breakdown in the structure and function of the cell membrane, ultimately causing cell death .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the activity of ACCase . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in the fatty acid synthesis pathway . The downstream effects include a decrease in fatty acid production, leading to cell membrane dysfunction and cell death .
Pharmacokinetics
Similar compounds are known to be highly soluble in water , suggesting that this compound may also have high solubility, which could impact its bioavailability.
Result of Action
The inhibition of ACCase by 2-(4-hydroxyphenoxy)-N-methylacetamide leads to a decrease in fatty acid synthesis . This decrease disrupts the integrity of the cell membrane, leading to cell death . Therefore, the molecular and cellular effects of the compound’s action include disrupted fatty acid synthesis, compromised cell membrane integrity, and ultimately, cell death .
特性
IUPAC Name |
2-(4-hydroxyphenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-4-2-7(11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAYQMSFWMJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxyphenoxy)-N-methylacetamide | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442849.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)
![3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2442853.png)
![N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2442854.png)

![4-[Methyl(prop-2-enoyl)amino]benzoic acid](/img/structure/B2442856.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2442858.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B2442860.png)


![Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)
![1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2442868.png)
![Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B2442870.png)